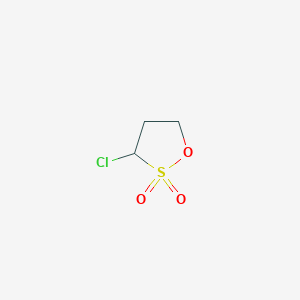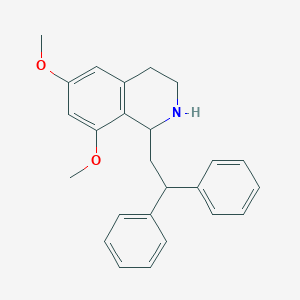
3-(4-Methoxyphenoxy)-2-oxo-N,N-di(propan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenoxy)-2-oxo-N,N-di(propan-2-yl)propanamide is an organic compound with a complex structure that includes a methoxyphenoxy group, an oxo group, and a di(propan-2-yl)propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenoxy)-2-oxo-N,N-di(propan-2-yl)propanamide typically involves multiple steps. One common method starts with the preparation of the methoxyphenoxy intermediate, which is then reacted with other reagents to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxyphenoxy)-2-oxo-N,N-di(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the oxo group can yield a secondary alcohol .
Applications De Recherche Scientifique
3-(4-Methoxyphenoxy)-2-oxo-N,N-di(propan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenoxy)-2-oxo-N,N-di(propan-2-yl)propanamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may modulate the function of receptors by interacting with their binding domains. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)prop-1-en-1-yl phenol: A compound with similar structural features but different functional groups.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another compound with a methoxyphenyl group and additional functional groups.
Uniqueness
3-(4-Methoxyphenoxy)-2-oxo-N,N-di(propan-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
675120-13-5 |
|---|---|
Formule moléculaire |
C16H23NO4 |
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
3-(4-methoxyphenoxy)-2-oxo-N,N-di(propan-2-yl)propanamide |
InChI |
InChI=1S/C16H23NO4/c1-11(2)17(12(3)4)16(19)15(18)10-21-14-8-6-13(20-5)7-9-14/h6-9,11-12H,10H2,1-5H3 |
Clé InChI |
STBYSZLOLLNYHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)C(=O)COC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-3-Benzo[1,3]dioxol-5-YL-2-tert-butoxycarbonylamino-propionic acid](/img/structure/B12517403.png)
![Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane]](/img/structure/B12517411.png)
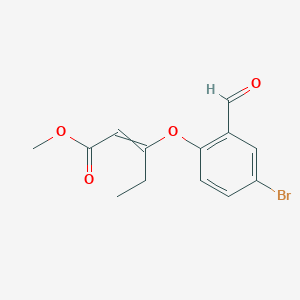
![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide](/img/structure/B12517431.png)

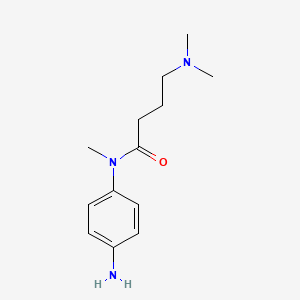

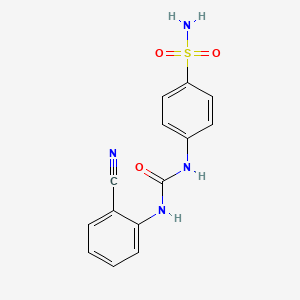
![N-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B12517454.png)
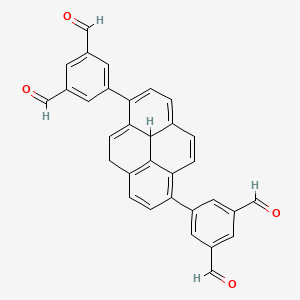

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea](/img/structure/B12517475.png)
